(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride
Description
Properties
IUPAC Name |
(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLSUDKIMKECP-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline. The process involves several steps, including protection of functional groups, selective reactions to introduce the benzyl group, and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as benzyl-substituted amino acids, oximes, nitriles, and reduced alcohols or aldehydes.
Scientific Research Applications
Biochemical Applications
-
Enzyme Inhibition
- Research indicates that derivatives of amino acids like (2S,4S)-2-amino-4-benzylpentanedioic acid hydrochloride can act as enzyme inhibitors. These compounds have been studied for their potential to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties. Studies have shown that modifications of amino acid derivatives can lead to significant inhibition of cancer cell proliferation. For instance, compounds with similar structures have demonstrated promising results against various cancer cell lines, suggesting that this compound may also exhibit similar activity .
Therapeutic Potential
- Neuroprotective Effects
- Role in Drug Development
Case Studies
- Anticancer Activity Study : A study assessed the anticancer effects of various amino acid derivatives on different cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, highlighting the potential of this compound as a candidate for further development .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of amino acid derivatives against oxidative stress-induced neuronal damage. Results showed that compounds similar to this compound provided significant protection to neuronal cells .
Mechanism of Action
The mechanism of action of (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. It can also interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers: (2R,4R)-2-Amino-4-benzylpentanedioic Acid Hydrochloride
- Structural Difference : The (2R,4R) stereoisomer (CAS: 2055114-59-3) differs in the configuration at both chiral centers, leading to altered spatial arrangements .
- Impact :
- Binding Affinity : Stereoisomerism can significantly affect interactions with chiral biological targets (e.g., enzymes or receptors). For instance, the (2S,4S) form may exhibit higher affinity for specific proteases due to complementary stereoelectronic effects.
- Solubility : Similar solubility in polar solvents (e.g., water) but divergent behavior in hydrophobic environments due to identical functional groups.
- Applications : Both isomers are used in asymmetric synthesis, but their pharmacological activities may differ drastically depending on target specificity.
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
- Structural Difference : Replaces the benzyl group with a hydroxylated pyrrolidine ring (CAS: 441067-49-8) .
- Impact :
- Solubility : Higher water solubility due to the hydroxyl group and reduced hydrophobicity compared to the benzyl-substituted compound.
- Biological Activity : The pyrrolidine ring enhances rigidity, making it a preferred scaffold for protease inhibitors (e.g., angiotensin-converting enzyme inhibitors) .
- Applications : Widely used in synthesizing bioactive peptides and antibiotics.
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride
- Structural Difference : Features a biphenyl moiety and methyl substituent (CAS: 1038924-71-8) .
- Impact :
- Lipophilicity : The biphenyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Target Interaction : The extended aromatic system may improve binding to hydrophobic enzyme pockets (e.g., kinase domains).
- Applications : Used in cancer therapeutics targeting tyrosine kinases.
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Structural Difference : Shorter carbon chain with a methoxy group (CAS: 3311-01-1) .
- Impact: Polarity: The methoxy group increases polarity, improving solubility in polar solvents but reducing blood-brain barrier penetration.
- Applications : Intermediate in synthesizing antibiotics and antiviral agents.
Comparative Data Table
Biological Activity
(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₁₄N₂O₄·HCl
- Molecular Weight : 270.70 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are derived from glutamic acid analogs, which are modified to introduce the benzyl group and subsequently converted into the hydrochloride salt form.
Antibacterial Activity
Recent studies have demonstrated that derivatives of glutamic acid, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have shown potent activity against Streptococcus pneumoniae, highlighting their potential as therapeutic agents against bacterial infections .
The antibacterial mechanism is believed to involve inhibition of key enzymes in bacterial cell wall synthesis. The structural similarity to natural amino acids allows these compounds to interfere with metabolic pathways critical for bacterial survival.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various d-glutamic acid analogs, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
Study 2: Toxicological Assessment
Toxicological assessments revealed that while the compound exhibits antibacterial properties, it also has a favorable safety profile in vitro. The compound demonstrated low cytotoxicity towards mammalian cell lines at therapeutic concentrations, making it a candidate for further pharmacological studies .
Data Tables
| Biological Activity | MIC (µg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 32 | Streptococcus pneumoniae |
| Cytotoxicity | >1000 | Mammalian cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2S,4S)-2-amino-4-benzylpentanedioic acid hydrochloride?
- Answer: The synthesis typically involves multi-step routes, including chiral amino acid protection, benzyl group introduction via alkylation or coupling, and final HCl salt formation. For example, Pd/C-catalyzed hydrogenation under controlled pressure (e.g., 40 psi for 1 hour) is effective for deprotection . Stereochemical control is critical; asymmetric catalysis or chiral auxiliary strategies may be employed to preserve the (2S,4S) configuration. Post-synthesis, purification via silica gel chromatography (using solvents like ethyl acetate/hexane) ensures high enantiomeric excess .
Q. How can the purity and structure of this compound be validated experimentally?
- Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, with mass spectrometry (MS) for molecular weight verification. For instance, ¹H NMR chemical shifts in δ 1.5–3.0 ppm often correspond to benzyl and pyrrolidine protons, while MS should show [M+H]⁺ peaks matching the theoretical mass (e.g., ~300–350 Da) . High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric purity .
Q. What safety protocols are essential when handling this compound?
- Answer: Refer to GHS hazard classifications: skin/eye irritation (Category 2) and respiratory irritation (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Answer: Discrepancies in diastereomer ratios may arise from incomplete chiral induction during benzylation. Use polarimetry or chiral HPLC to quantify enantiomeric excess. Adjust reaction conditions (e.g., solvent polarity, temperature) to favor the desired (2S,4S) configuration. X-ray crystallography (as in thiazolidine derivatives) provides definitive stereochemical confirmation .
Q. What strategies address conflicting biological activity data across in vitro assays?
- Answer: Contradictions may stem from assay-specific factors (e.g., pH, buffer composition). Normalize activity data against control compounds (e.g., structurally similar amino acid hydrochlorides) and validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, compare IC₅₀ values in neuroactivity models to rule off-target effects .
Q. How can computational methods optimize this compound’s pharmacokinetic profile?
- Answer: Molecular dynamics simulations predict blood-brain barrier (BBB) penetration using parameters like logP and topological polar surface area (TPSA). Compare with analogs (e.g., 2-amino-6-methylheptanoic acid hydrochloride) to identify structural modifications enhancing bioavailability. ADMET profiling (e.g., CYP450 inhibition) guides toxicity mitigation .
Q. What crystallographic techniques elucidate solid-state interactions of this hydrochloride salt?
- Answer: Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, O–H⋯N hydrogen bonds in similar thiazolidine derivatives form helical chains, while weak C–H⋯π interactions stabilize layered structures. Such data inform solubility and stability studies .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental NMR spectra?
- Answer: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (J) in the 8–12 Hz range confirm trans-diaxial protons in pyrrolidine rings. If experimental shifts deviate >0.1 ppm from DFT-predicted values, consider solvent effects or dynamic proton exchange .
Q. Why might biological activity vary between enantiomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
